
1-(3,4-Dichlorobenzyl)piperazine
Overview
Description
1-(3,4-Dichlorobenzyl)piperazine is a piperazine derivative characterized by a benzyl group substituted with chlorine atoms at the 3- and 4-positions of the aromatic ring. This structural motif confers distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry. The compound’s molecular weight is approximately 285.2 g/mol (calculated from C₁₁H₁₂Cl₂N₂), and its synthesis typically involves nucleophilic substitution reactions between chlorinated benzyl halides and piperazine .
Preparation Methods
Cyclization Method Using 3,4-Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride
Reaction Scheme
The key step involves a cyclization reaction where 3,4-dichloroaniline reacts with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring substituted with the 3,4-dichlorophenyl group.
Reaction Conditions
- Charging temperature: 90–120 °C
- Reaction temperature: 120–220 °C
- Solvent: Protonic solvents such as propyl carbinol or mixtures of methanol and water for post-reaction treatment
- Molar ratio: 3,4-dichloroaniline to bis(2-chloroethyl)amine hydrochloride typically 1:(0.8–2.0)
- Reaction time: 4–12 hours depending on temperature and scale
Process Description
- The 3,4-dichloroaniline is charged into a reactor and heated to the charging temperature.
- Bis(2-chloroethyl)amine hydrochloride is added in batches while maintaining stirring and temperature control.
- The mixture is heated to the reaction temperature and held for several hours to complete cyclization.
- After reaction completion, tail gases are vented, and the reaction mixture is treated with a protonic solvent (e.g., propyl carbinol) to facilitate crystallization.
- The crude product is isolated by filtration or centrifugation and further purified by recrystallization from a methanol-water mixture.
Yields and Purity
- Yield: Typically 59.5% to 65.6% on an industrial scale
- Purity: High purity achieved, with HPLC purity >99.5% reported
- Example: One industrial embodiment reported 108.2 kg product from 100 kg 3,4-dichloroaniline with 65.6% yield and 99.67% purity (HPLC).
Alternative Synthetic Routes
Nucleophilic Substitution of Piperazine with 3,4-Dichlorobenzyl Halides
- Piperazine can be reacted with 3,4-dichlorobenzyl chloride or bromide under basic conditions to substitute one nitrogen atom with the 3,4-dichlorobenzyl group.
- Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reaction temperatures range from room temperature to reflux conditions depending on the halide reactivity.
- This method is often used for laboratory-scale synthesis and allows for straightforward purification by recrystallization.
Use of Catalysts and Phase Transfer Agents
- Some methods employ phase transfer catalysts such as tetrabutylammonium bromide to enhance reaction rates and yields.
- Acid catalysts like p-toluenesulfonic acid may be used to facilitate cyclization in some synthetic routes.
Detailed Data Table of Representative Preparation Conditions
Parameter | Cyclization Method (Industrial) | Nucleophilic Substitution (Lab Scale) |
---|---|---|
Starting Materials | 3,4-Dichloroaniline, bis(2-chloroethyl)amine HCl | Piperazine, 3,4-dichlorobenzyl chloride/bromide |
Solvent | Propyl carbinol, methanol-water mixture | THF, DMF |
Temperature (Charging) | 90–120 °C | Room temperature to reflux |
Temperature (Reaction) | 120–220 °C | 25–80 °C |
Reaction Time | 4–12 hours | 6–24 hours |
Molar Ratio (Aniline:Amine) | 1:(0.8–2.0) | 1:1 to 1:1.2 |
Yield | 59.5%–65.6% | Up to 88% (reported for related piperazine derivatives) |
Purity (HPLC) | >99.5% | >95% |
Post-treatment | Crystallization, filtration, recrystallization | Extraction, drying, recrystallization |
Research Findings and Optimization Notes
- Temperature control is critical to maximize yield and minimize by-products. Higher temperatures accelerate cyclization but may increase impurities.
- Solvent choice affects crystallization and purity; protonic solvents aid in product isolation.
- Molar ratios influence conversion efficiency; excess bis(2-chloroethyl)amine hydrochloride can drive reaction completion.
- Purification by recrystallization from methanol-water mixtures is effective for achieving high purity.
- Analytical techniques such as HPLC, 1H NMR, and IR spectroscopy are essential for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like dichloromethane, with bases such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Antidepressant and Anxiolytic Potential
1-(3,4-Dichlorobenzyl)piperazine is being investigated for its potential as an antidepressant and anxiolytic agent. Research indicates that compounds with similar piperazine structures often interact with serotonin receptors, which are crucial in mood regulation. For instance, studies have shown that derivatives of piperazine can enhance serotonin neurotransmission, potentially leading to improved treatments for mood disorders .
Case Study: Vortioxetine
Vortioxetine, a drug developed to treat major depressive disorder, exemplifies the therapeutic potential of piperazine derivatives. It acts as a serotonin transporter inhibitor and modulates various serotonin receptors, showcasing how compounds like this compound may contribute to the development of multitarget antidepressants .
Neuroscience Research
Serotonin Receptor Studies
In neuroscience, this compound serves as a valuable tool for studying serotonin receptors. These receptors play a significant role in various neurological conditions, including anxiety and depression. The compound aids researchers in elucidating the mechanisms of action of serotonergic drugs and understanding receptor interactions .
Chemical Synthesis
Intermediate in Synthesis
This compound is frequently used as an intermediate in the synthesis of other complex molecules. Its role is critical in the production of pharmaceuticals and agrochemicals. The versatility of piperazine derivatives allows chemists to modify their structures to enhance biological activity or alter pharmacokinetic properties .
Behavioral Studies
Psychoactive Substance Research
In behavioral studies, this compound is utilized to investigate the effects of psychoactive substances on animal models. This research helps understand drug interactions and behavioral responses to various stimuli. For example, studies have shown how this compound can influence anxiety-like behaviors in rodents when administered alongside other psychoactive agents .
Analytical Chemistry
Detection Methods Development
The compound plays a significant role in developing analytical methods for detecting and quantifying similar substances in biological samples. Recent advancements using liquid chromatography-mass spectrometry (LC-MS) have improved the sensitivity and accuracy of detecting piperazine derivatives in biological fluids such as serum and urine. This capability is crucial for distinguishing between therapeutic use and recreational abuse of these substances .
Data Summary Table
Application Area | Key Insights |
---|---|
Pharmaceutical Development | Potential antidepressant and anxiolytic properties; contributes to new drug formulations |
Neuroscience Research | Valuable for studying serotonin receptor mechanisms; aids understanding of mood disorders |
Chemical Synthesis | Used as an intermediate for synthesizing various pharmaceuticals and agrochemicals |
Behavioral Studies | Investigates effects on animal behavior; enhances understanding of psychoactive substances |
Analytical Chemistry | Develops sensitive detection methods for biological samples; crucial for drug testing |
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the modulation of neurotransmitter release and can lead to various physiological effects .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Piperazine Derivatives
Compound Name | Substituents on Aromatic Ring | Piperazine Modification | Key Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|---|
1-(3,4-Dichlorobenzyl)piperazine | 3,4-dichloro | Benzyl-linked | Cl, N-heterocycle | ~285.2 |
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ | Phenyl-linked | CF₃, N-heterocycle | ~230.2 |
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | 3,4-methylenedioxy | Benzyl-linked | OCH₂O, N-heterocycle | ~248.3 |
1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | Phenyl-linked | Cl, N-heterocycle | ~198.7 |
1-(4-Methoxyphenyl)piperazine (MeOPP) | 4-OCH₃ | Phenyl-linked | OCH₃, N-heterocycle | ~208.3 |
Key Observations :
- Electronic Effects : The electron-withdrawing Cl substituents in this compound enhance its electrophilicity compared to MDBP (electron-donating methylenedioxy group) or MeOPP (methoxy group) .
Pharmacological Comparisons
Key Observations :
- Unlike TFMPP or mCPP, this compound is primarily a synthetic intermediate rather than a direct psychoactive agent.
- The dichlorobenzyl group may enhance binding to hydrophobic pockets in receptors compared to smaller substituents (e.g., CF₃ in TFMPP) .
Physicochemical and Analytical Comparisons
Table 3: Spectroscopic and Analytical Data
Key Observations :
Biological Activity
Overview
1-(3,4-Dichlorobenzyl)piperazine is an organic compound with the molecular formula C11H14Cl2N2. It is a derivative of piperazine, characterized by a benzyl group substituted with two chlorine atoms at the 3 and 4 positions. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities.
- Molecular Weight : 245.14 g/mol
- CAS Number : 55513-17-2
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a GABA receptor agonist, facilitating hyperpolarization of nerve endings and modulating neurotransmitter release, which can lead to various physiological effects.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Notably, studies have shown that compounds with similar structures can display selective activity against pathogens such as Chlamydia and Neisseria meningitidis. For instance, analogs with a dichlorobenzyl group showed enhanced antibacterial activity compared to their non-chlorinated counterparts .
Antidepressant and Neuropharmacological Effects
This compound has been investigated for its potential as a triple reuptake inhibitor affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters. The compound has shown binding affinities in the nanomolar range for human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT), suggesting its role in modulating mood and anxiety disorders .
Study on Antichlamydial Activity
A study explored the synthesis and biological evaluation of piperazine derivatives, including those with dichlorobenzyl substitutions. The findings indicated that these compounds exhibited selective antichlamydial activity, providing a foundation for developing targeted therapies against Chlamydia infections .
Neuropharmacological Evaluation
In a preclinical study assessing the effects of various piperazine derivatives on monoamine release in the prefrontal cortex of rat models, this compound was noted to enhance monoamine levels significantly. This suggests its potential utility in treating depression or anxiety disorders through modulation of neurotransmitter systems .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Binding Affinity (nM) | Primary Activity |
---|---|---|
This compound | hSERT: 14; hNET: 20; hDAT: 78 | Antidepressant effects |
1-(4-Chlorophenyl)piperazine | Not specified | Antidepressant effects |
1-(2-Chlorophenyl)piperazine | Not specified | Antidepressant effects |
This table highlights the unique binding profiles and potential therapeutic applications associated with each compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4-Dichlorobenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves the benzylation of piperazine using 3,4-dichlorobenzyl chloride or bromide. Key steps include:
- Alkylation : Reacting piperazine with 3,4-dichlorobenzyl halide in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or NaHCO₃) at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yields range from 70–90%, depending on stoichiometry and solvent choice.
- Optimization : Microwave-assisted synthesis can reduce reaction time, while catalyst screening (e.g., KI for halide activation) enhances efficiency .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and aromatic protons (δ 6.8–7.4 ppm for dichlorophenyl) confirm structure .
- LCMS/HRMS : Molecular ion peaks ([M+H]⁺) around m/z 275–280 (for C₁₁H₁₃Cl₂N₂) validate molecular weight .
- TLC : Hexane/ethyl acetate (3:1) with UV visualization monitors reaction progress .
Q. What are the critical considerations for ensuring the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use desiccants to avoid moisture absorption, which can degrade the compound. Light-sensitive reactions require amber glassware .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group influence the pharmacological activity of piperazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Design Strategy : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding, while bulky substituents reduce CNS penetration .
Q. What in silico strategies can predict the binding affinity of this compound to neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with 5-HT₂A (PDB ID: 6WGT). The dichlorophenyl group shows π-π stacking with Phe234, while the piperazine NH forms hydrogen bonds with Asp155 .
- MD Simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .
Q. How can SAR studies guide the design of analogs with enhanced selectivity for serotonin receptors?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the piperazine N-atoms (e.g., acetyl or benzoyl groups) to modulate lipophilicity and selectivity.
- Pharmacophore Mapping : Identify critical features (e.g., aromatic ring distance from the piperazine core) using Schrödinger’s Phase.
- In Vivo Testing : Glucose tolerance tests in diabetic rat models (e.g., 100 µmol/kg oral dose) evaluate functional selectivity .
Q. Contradictions and Data Gaps
- Synthetic Yields : reports 93% yield for fluorobenzyl analogs under microwave conditions, while traditional methods ( ) achieve 70–80%. Solvent polarity and temperature are key variables.
- Receptor Selectivity : Dichlorobenzyl derivatives show conflicting binding data for 5-HT₁A vs. 5-HT₂A, necessitating radioligand assays (e.g., [³H]ketanserin for 5-HT₂A) to resolve discrepancies .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSYXGJCWKNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374155 | |
Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55513-17-2 | |
Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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